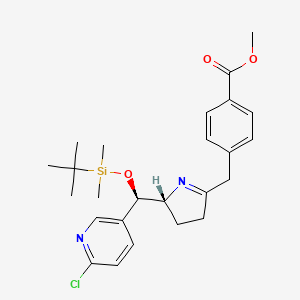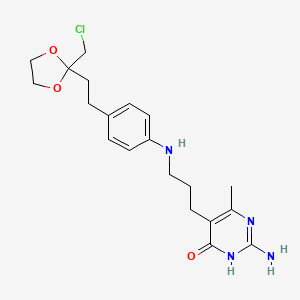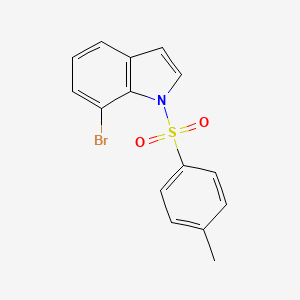
Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate is a chemical compound known for its significant role in various scientific research applications. It is a derivative of benzo[d]oxazole, characterized by the presence of a methyl ester group and dichlorophenyl substituents. This compound is often used in analytical method development, method validation, and quality control applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in the presence of pyridine. This reaction yields methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate, which is then cyclized to form the desired benzo[d]oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that avoid the use of hazardous reagents and metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the development and validation of analytical methods.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: It serves as a reference standard in pharmaceutical research and quality control.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mécanisme D'action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of these targets, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate include:
Tafamidis: A well-known transthyretin amyloid fibril inhibitor.
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid: Another derivative with similar structural features
Uniqueness
What sets Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate apart from these similar compounds is its specific methyl ester group, which can influence its reactivity and binding properties. This unique feature makes it particularly useful in certain analytical and pharmaceutical applications .
Propriétés
Numéro CAS |
918943-27-8 |
|---|---|
Formule moléculaire |
C15H9Cl2NO3 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-20-15(19)11-3-2-4-12-13(11)21-14(18-12)8-5-9(16)7-10(17)6-8/h2-7H,1H3 |
Clé InChI |
RDXRWAHMXFHMPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)












![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
